molecular formula C8H3F13OS B15160547 Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- CAS No. 680187-85-3

Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-

Cat. No.: B15160547
CAS No.: 680187-85-3
M. Wt: 394.15 g/mol
InChI Key: AXBAJZBYMBZLLS-UHFFFAOYSA-N
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Description

Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps:

    Sulfinylation: The addition of a sulfinyl group is usually carried out using sulfinyl chlorides or sulfinyl anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The sulfinylation and ethenylation steps are typically carried out in batch reactors with precise control over temperature and pressure to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler fluorinated hexane derivative.

    Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of fluorinated hexane derivatives.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- depends on its specific application:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functional groups.

    Pathways Involved: It may participate in metabolic pathways involving oxidation-reduction reactions and substitution processes.

Comparison with Similar Compounds

Similar Compounds

    Hexane, 1-(methylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Similar structure but with a methylsulfinyl group instead of an ethenylsulfinyl group.

    Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is unique due to the combination of its ethenylsulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

680187-85-3

Molecular Formula

C8H3F13OS

Molecular Weight

394.15 g/mol

IUPAC Name

1-ethenylsulfinyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane

InChI

InChI=1S/C8H3F13OS/c1-2-23(22)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2

InChI Key

AXBAJZBYMBZLLS-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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